molecular formula C16H18ClN5O3 B2840335 1-(5-Chloro-2-methoxyphenyl)-3-(6-morpholinopyrimidin-4-yl)urea CAS No. 1396765-09-5

1-(5-Chloro-2-methoxyphenyl)-3-(6-morpholinopyrimidin-4-yl)urea

Cat. No. B2840335
CAS RN: 1396765-09-5
M. Wt: 363.8
InChI Key: YWXTZIUXAZKDEN-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(6-morpholinopyrimidin-4-yl)urea, also known as CEP-32496, is a small molecule inhibitor that targets the receptor tyrosine kinase, MET. MET is a proto-oncogene that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of MET signaling has been linked to various types of cancer, making it an attractive therapeutic target.

Scientific Research Applications

Parkinson's Disease Imaging

One study focuses on the synthesis of [11C]HG-10-102-01, a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, highlighting its potential use in neuroimaging and diagnosis of Parkinson's-related pathologies (Wang et al., 2017).

Synthetic Methodologies

Research has also been conducted on the cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea, leading to novel series of compounds which could have various applications in synthetic organic chemistry (Bonacorso et al., 2003).

Cancer Therapeutics

Another area of application is in the development of novel compounds for cancer therapy. A study on AKF-D52, a synthetic phenoxypyrimidine-urea derivative, shows its potential as a therapeutic agent for lung cancer due to its ability to induce apoptosis and autophagy in non-small cell lung cancer cells (Gil et al., 2021).

Agricultural Chemistry

The degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger, is another research focus. This study could have implications for bioremediation and agricultural chemistry, showing the role of microorganisms in the breakdown of chemical residues in the environment (Sharma et al., 2012).

Tyrosine Kinase Inhibitors

There is also research on the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives as potent anti-CML (chronic myeloid leukemia) agents. These compounds inhibit receptor tyrosine kinases, suggesting their utility in targeted cancer therapies (Li et al., 2019).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(6-morpholin-4-ylpyrimidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O3/c1-24-13-3-2-11(17)8-12(13)20-16(23)21-14-9-15(19-10-18-14)22-4-6-25-7-5-22/h2-3,8-10H,4-7H2,1H3,(H2,18,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXTZIUXAZKDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(6-morpholinopyrimidin-4-yl)urea

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